![molecular formula C14H16N4O5S B2484119 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034320-74-4](/img/structure/B2484119.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic, and CNS depressant activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves a three-component condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and 6-amino-1,3-dimethyl uracil . This process can be facilitated by using a green and recyclable catalyst like SBA-Pr-SO3H .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by spectral data and elemental analysis . The IR spectra revealed the absence of the carbonyl and imino groups, indicating the formation of the desired compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . This affords the scaffolds for the pyrido[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For example, the compound Ethyl-2-amino-5-(4-bromophenyl)-3,4-dihydro-4-oxopyrido [2,3-d] pyrimidine-7-carboxylate has a melting point of 218–220 °C .科学研究应用
Anti-Microbial Activity
This compound is a derivative of pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dithione, which has been synthesized and screened for its anti-microbial activities . It has shown excellent anti-microbial activities against all the tested bacteria and fungi compared to the reference drugs .
Cytotoxic Activity
The compound has also been studied for its cytotoxic activities . Some derivatives have exhibited a high safety profile in cytotoxicity tests .
Anti-Tumor Activity
Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities, including anti-tumor activities . They have been used in the treatment of various types of cancer .
Antibacterial Activity
In addition to their anti-microbial activities, pyrido[2,3-d]pyrimidines are also known for their antibacterial activities . They have been used in the treatment of various bacterial infections .
Antifungal Activity
Pyrido[2,3-d]pyrimidines have also been used in the treatment of various fungal infections due to their antifungal activities .
Inhibition of Dihydrofolate Reductase (DHFR)
Pyrido[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication . This makes them potential candidates for the treatment of diseases that involve rapid cell division, such as cancer .
mTOR Kinase Inhibitors
Pyrido[2,3-d]pyrimidines have been found to inhibit mTOR kinase, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription . As a result, they have potential applications in the treatment of diseases such as cancer and neurodegenerative disorders .
Cytotoxic Agents
Pyrido[2,3-d]pyrimidines have also been used as cytotoxic agents . They have the ability to kill cells, particularly cancer cells, and have been used in chemotherapy .
作用机制
安全和危害
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c19-12(9-3-7-24(22,23)8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-2,4,9H,3,5-8H2,(H,16,19)(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNJGFNZYGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

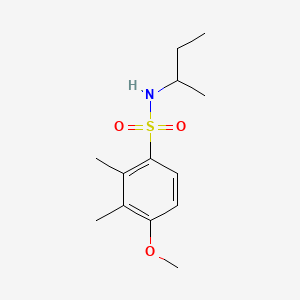


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
![N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2484044.png)
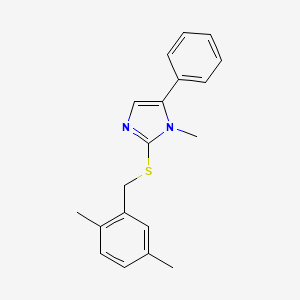

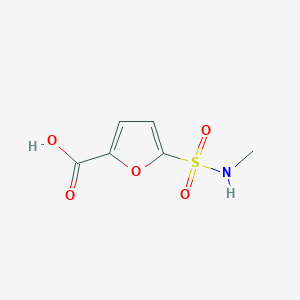
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
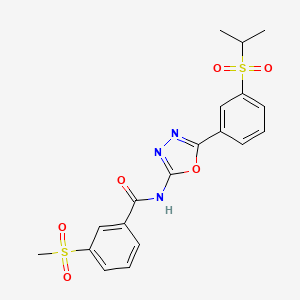

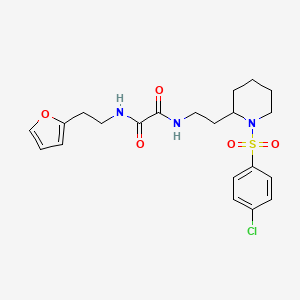
![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)